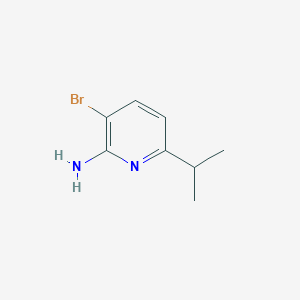
5-Fluorochromane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorochromane-4-carboxylic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring The addition of a fluorine atom and a carboxylic acid group to this structure gives this compound its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorochromane-4-carboxylic acid typically involves the fluorination of chromane derivatives followed by carboxylation. One common method is the electrophilic fluorination of chromane using a fluorinating agent such as Selectfluor. The resulting fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluorochromane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted chromane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Fluorochromane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluorochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors involved in various biochemical processes. The carboxylic acid group also plays a crucial role in the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 6-Fluorochromane-2-carboxylic acid
- Chromane-4-carboxylic acid
- 5-Fluoro-2-methylchromane-4-carboxylic acid
Comparison: 5-Fluorochromane-4-carboxylic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the chromane structure. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
5-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-2-1-3-8-9(7)6(10(12)13)4-5-14-8/h1-3,6H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLDXNIZVBMEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
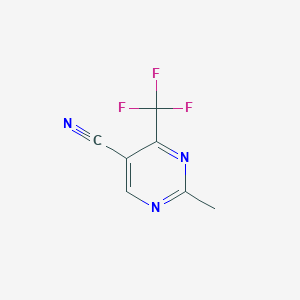
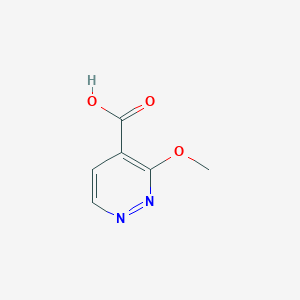
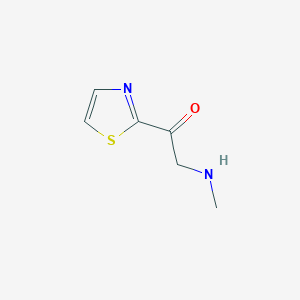
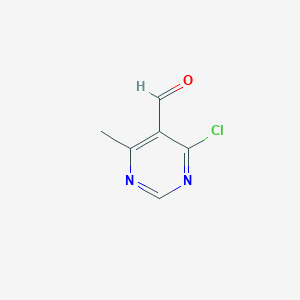
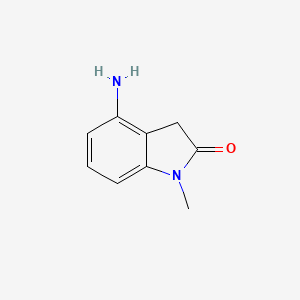


![2-(Benzo[d]isoxazol-5-yl)acetic acid](/img/structure/B7901584.png)

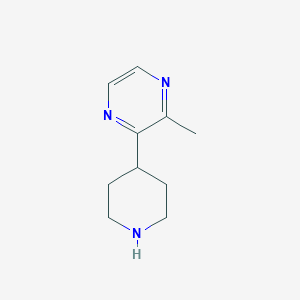
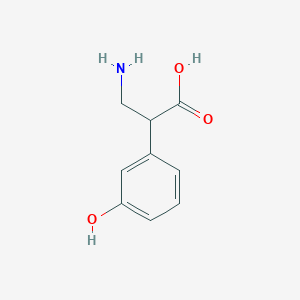

![2-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7901628.png)
